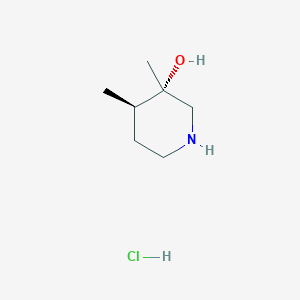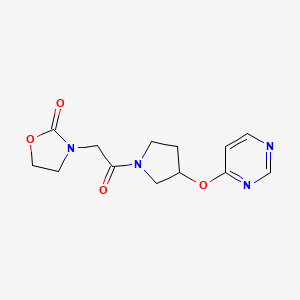
trans-3,4-Dimethylpiperidin-3-OL hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-3,4-Dimethylpiperidin-3-OL hcl, also known as rac- (3R,4S)-3,4-dimethylpiperidin-3-ol hydrochloride, is a chemical compound with the CAS Number: 1951439-22-7 . It has a molecular weight of 165.66 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (3S,4R)-3,4-dimethylpiperidin-3-ol hydrochloride . The InChI code for this compound is 1S/C7H15NO.ClH/c1-6-3-4-8-5-7 (6,2)9;/h6,8-9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 165.66 .Applications De Recherche Scientifique
Synthesis and Stereochemistry
The synthesis and stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols, including compounds related to trans-3,4-dimethylpiperidin-3-OL HCl, have been explored. These studies involve the synthesis of various esters and their stereochemical analysis through proton magnetic resonance (PMR) characteristics, offering insights into the configurations and preferred conformations of these derivatives (Casy & Jeffery, 1972).
Photodimerization and Chemical Interactions
Research on the role of cation-π interactions in the photodimerization of styrylpyridines includes the study of trans-4-styrylpyridines and their HCl salts. These studies reveal significant effects on product distribution due to acid concentration and substituent modifications, providing insights into chemical interactions and product yields in related compounds (Yamada et al., 2007).
Polymer Synthesis and Characterization
Poly(β-aminoesters) synthesized via the addition of secondary amines, including piperidine derivatives, to bis(acrylate esters) have been studied. These polymers show potential for applications in degradable materials and noncytotoxicity relative to conventional polymers, illustrating the utility of piperidine derivatives in polymer chemistry (Lynn & Langer, 2000).
pH-Triggered Conformational Switches
Derivatives of trans-3-hydroxy-4-aminopiperidine, a structure closely related to this compound, have been suggested as potential pH-sensitive conformational switches. These compounds, including trans-3-hydroxy-4-morpholinopiperidine, demonstrate the ability to perform conformational changes in response to pH variations, indicating their potential in developing pH-responsive materials (Samoshin et al., 2013).
Catalysis and Chemical Reactions
Studies on transesterification catalyzed by zinc clusters have shown that certain N-heteroaromatics, including piperidine derivatives, can significantly enhance catalytic activity. This suggests the potential application of this compound in catalysis and chemical synthesis (Maegawa et al., 2011).
Carcinogenicity Studies
Research on the carcinogenicity of N-nitroso-3,5-dimethylpiperidine isomers provides crucial insights into the biological effects and potential risks associated with certain piperidine derivatives, contributing to our understanding of their safe handling and usage in scientific research (Lijinsky et al., 1982).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
(3S,4R)-3,4-dimethylpiperidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-3-4-8-5-7(6,2)9;/h6,8-9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOORALUCWPZOR-ZJLYAJKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1(C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@@]1(C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carboxamide](/img/structure/B2857061.png)










![6-(4-chlorophenyl)-2-(4-(2-oxopyrrolidin-1-yl)benzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2857078.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3-fluorobenzoate](/img/structure/B2857079.png)